
(3-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline typically involves the cyclization of benzylamine derivatives. One common method is the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline core . The reaction conditions often include acidic catalysts and moderate temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core .
科学研究应用
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline has several scientific research applications:
作用机制
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline involves its interaction with specific molecular targets. For instance, as an inhibitor of the PD-1/PD-L1 pathway, the compound binds to the PD-1 receptor, preventing its interaction with PD-L1 and thereby enhancing the immune response against cancer cells . The molecular pathways involved include the modulation of immune checkpoint signaling, which is crucial for the regulation of immune responses .
相似化合物的比较
Similar Compounds
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine, used in peptide-based drugs.
N-benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.
Isoquinoline alkaloids: A large group of natural products with diverse biological activities.
Uniqueness
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline is unique due to its specific structural features and its potential as an immune checkpoint inhibitor. Its ability to modulate the PD-1/PD-L1 pathway sets it apart from other tetrahydroisoquinoline derivatives, making it a promising candidate for cancer immunotherapy .
属性
分子式 |
C16H16N2O |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
(3-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H16N2O/c17-15-7-3-6-13(10-15)16(19)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11,17H2 |
InChI 键 |
HDPFTSHHCXRBFF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


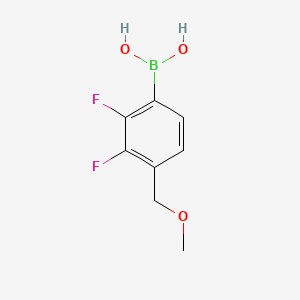
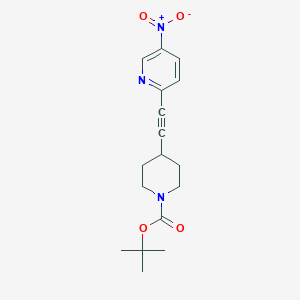




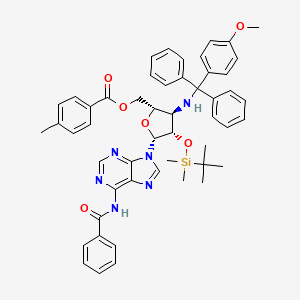


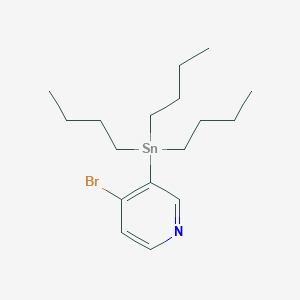
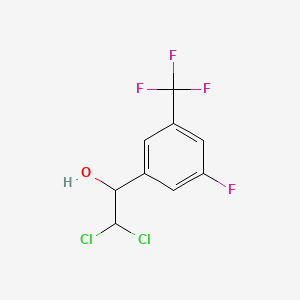

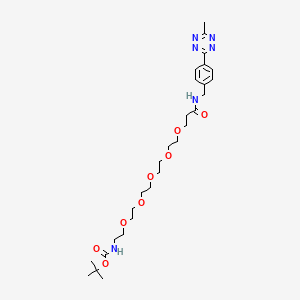
![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
